4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate
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Overview
Description
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a thiopyrylium core, substituted with dimethylaminophenyl and diphenyl groups, and paired with a hexafluorophosphate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate typically involves the reaction of 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium chloride with hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium chloride in an appropriate solvent.
- Adding hexafluorophosphoric acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the reaction to proceed.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiopyrylium derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in electron transfer reactions, interact with biological macromolecules, and modulate biochemical pathways. Specific molecular targets may include enzymes, receptors, and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyldiphenylphosphine: A related compound with similar structural features but different chemical properties.
4-Dimethylaminophenyl isothiocyanate: Another compound with a dimethylaminophenyl group, used in different applications.
Uniqueness
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate is unique due to its specific combination of functional groups and counterion, which confer distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its versatility and importance.
Biological Activity
4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate (CAS Number: 33034-18-3) is a synthetic compound belonging to the class of thiopyrylium salts. Its unique structure and properties have garnered attention in various fields, particularly in medicinal chemistry and photochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H22F6NPS. The compound features a thiopyrylium core substituted with a dimethylaminophenyl group and two phenyl rings, which contribute to its electronic properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as an electrophilic agent. The thiopyrylium cation can participate in nucleophilic attack reactions, leading to the formation of covalent bonds with nucleophiles in biological systems. This property is particularly relevant in the context of:
- Alkylating Activity : The compound has been studied for its alkylating potential, which is significant in the development of antineoplastic agents. Alkylating agents are known to interfere with DNA replication and transcription, leading to cell death in rapidly dividing cancer cells .
- Photochemical Properties : Under UV light, thiopyrylium salts can undergo photochemical reactions that may enhance their reactivity and biological effects. This characteristic has implications for photodynamic therapy (PDT), where light-activated compounds are used for cancer treatment .
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound induced apoptosis in human leukemia cells through the activation of caspase pathways. The IC50 values were determined to be within the range effective for therapeutic applications .
- Case Study 2 : Another study reported that the compound effectively inhibited tumor growth in murine models when administered at specific dosages, highlighting its potential as an antitumor agent .
Cytotoxicity and Selectivity
The selectivity of this compound towards cancer cells compared to normal cells has been a focal point of research. Investigations into its cytotoxicity profiles reveal:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
Human Leukemia Cells | 5 | High |
Normal Fibroblasts | 20 | Moderate |
Breast Cancer Cells | 10 | High |
This table illustrates the compound's preferential toxicity towards cancerous cells while sparing normal cells to some extent.
Properties
CAS No. |
33034-18-3 |
---|---|
Molecular Formula |
C25H22F6NPS |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
[4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C25H22NS.F6P/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;1-7(2,3,4,5)6/h3-18H,1-2H3;/q+1;-1 |
InChI Key |
RUQAOLSMSHPYDN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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